

The Discovery and Synthesis of Fenazaquin: A Technical Guide

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Compound of Interest

Compound Name: Fenazaquin

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An In-depth Examination of the Acaricide's Chemical and Biological Profile for Researchers, Scientists, and Drug Development Professionals

Abstract

Fenazaquin, a quinazoline-based acaricide and insecticide, has garnered significant attention for its potent and specific mode of action. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of **fenazaquin**. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pest management. The document includes a thorough examination of its chemical and physical properties, a detailed protocol for its laboratory synthesis, and an in-depth analysis of its mechanism of action as a mitochondrial Complex I inhibitor. All quantitative data are presented in structured tables for clarity and comparative analysis, and key processes are visualized through detailed diagrams.

Introduction

Fenazaquin, with the IUPAC name 4-[2-(4-tert-butylphenyl)ethoxy]quinazoline, was first reported in 1992 and introduced in 1993.[1] It belongs to the quinazoline class of chemicals and is utilized for the control of mites and whiteflies on a variety of agricultural crops, including almonds, apples, cherries, citrus fruits, hops, and pears.[2][3] **Fenazaquin** exhibits both contact and ovicidal activity, controlling immature and adult mites through both contact and ingestion.[2][3] Its unique mode of action, which involves the inhibition of mitochondrial electron transport,

makes it an important tool in integrated pest management (IPM) strategies, particularly in managing resistance to other classes of pesticides.[2][4]

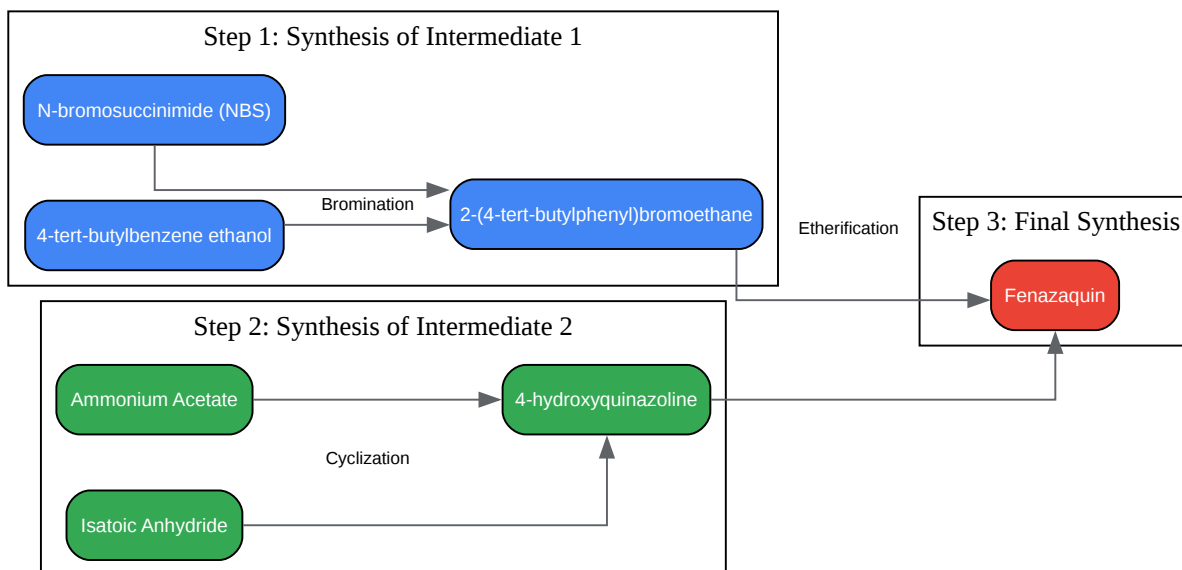
Chemical and Physical Properties

Fenazaquin is a colorless crystalline solid with low water solubility and a high octanol-water partition coefficient, indicating its lipophilic nature.[2][5] A summary of its key chemical and physical properties is provided in Table 1.

Property	Value	Reference
IUPAC Name	4-[2-(4-tert-butylphenyl)ethoxy]quinazoline	[5]
CAS Number	120928-09-8	[5]
Molecular Formula	C ₂₀ H ₂₂ N ₂ O	[5]
Molecular Weight	306.4 g/mol	[5]
Melting Point	77.5-80 °C	[5]
Vapor Pressure	3.4 x 10 ⁻³ mPa at 25 °C	[5]
Solubility in Water	0.1 - 0.2 mg/L	[2]
LogP (Kow)	5.51 - 5.7	[2][5]
pKa	2.44	[5]

Synthesis of Fenazaquin

The synthesis of **fenazaquin** can be achieved through a multi-step process, with the key final step involving the etherification of 4-hydroxyquinazoline with a substituted phenethyl bromide. The overall synthesis workflow is depicted below.



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*A logical workflow for the synthesis of **fenazaquin**.*

Detailed Experimental Protocol for Synthesis

This protocol outlines a laboratory-scale synthesis of **fenazaquin**.

Step 1: Synthesis of 2-(4-tert-butylphenyl)bromoethane (Intermediate 1)

- To a solution of 4-tert-butylbenzene ethanol (1 equivalent) in a suitable organic solvent such as dichloromethane, add N-bromosuccinimide (NBS) (1.1-1.5 equivalents).^{[1][6]}
- The reaction mixture is stirred at room temperature for 3-5 hours.^[6]
- Upon completion, the reaction mixture is washed with water and the organic layer is separated.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

- The crude product is purified by column chromatography to yield 2-(4-tert-butylphenyl)bromoethane.[6]

Step 2: Synthesis of 4-hydroxyquinazoline (Intermediate 2)

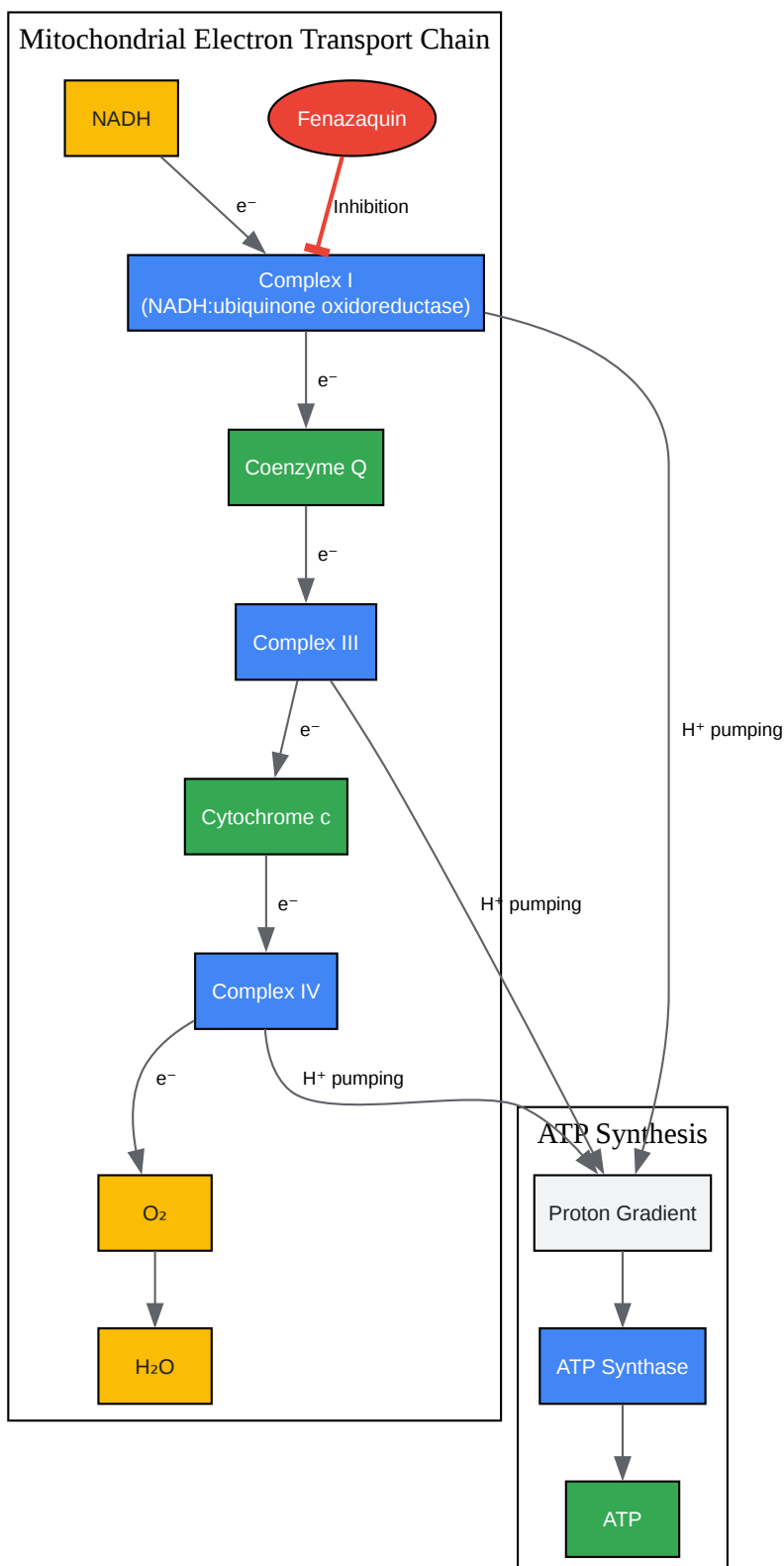
- A mixture of isatoic anhydride (1 equivalent), triethyl orthoformate (1.2 equivalents), and ammonium acetate (1.5 equivalents) in ethanol is heated to reflux for 4 hours.[7]
- After cooling, the solid product is collected by filtration.[7]
- The collected solid is washed with ethanol and recrystallized from ethanol to yield pure 4-hydroxyquinazoline.[7]

Step 3: Synthesis of **Fenazaquin**

- To a mixture of 4-hydroxyquinazoline (1 equivalent) in an organic solvent, add a base to facilitate the reaction.
- The mixed liquor of 2-(4-tert-butylphenyl)bromoethane (Intermediate 1) is then added dropwise to the reaction mixture at a temperature ranging from 0 to 100 °C.[6]
- The reaction is allowed to proceed for 2-4 hours with stirring.[6]
- After the reaction is complete, the organic solvent is removed under reduced pressure.
- The residue is washed and recrystallized to obtain the final product, **fenazaquin**.[6]

Mode of Action: Inhibition of Mitochondrial Complex I

Fenazaquin's primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[2][5] This inhibition disrupts the production of ATP, leading to cellular energy depletion and ultimately, mortality in the target pest.[8]



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Signaling pathway showing **fenazaquin's** inhibition of Complex I.

Experimental Protocol: Mitochondrial Complex I Activity Assay

The following protocol is a general method to determine the activity of mitochondrial Complex I and can be used to assess the inhibitory effect of **fenazaquin**. This assay measures the decrease in NADH absorbance at 340 nm.

Materials:

- Isolated mitochondria
- Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
- NADH solution
- Ubiquinone (Coenzyme Q₁) solution
- **Fenazaquin** solution of varying concentrations
- Rotenone (a known Complex I inhibitor, for positive control)
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Isolate mitochondria from a suitable source (e.g., rat liver, insect tissues) using standard differential centrifugation methods.
- Prepare the reaction mixture in a cuvette containing the assay buffer and ubiquinone.
- Add the isolated mitochondria to the cuvette and incubate for a few minutes at a controlled temperature (e.g., 30 °C).
- To measure the inhibitory effect, add different concentrations of **fenazaquin** to the cuvettes and incubate. A control with no inhibitor and a positive control with rotenone should be included.
- Initiate the reaction by adding NADH to the cuvette.

- Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 5 minutes). The rate of NADH oxidation is proportional to the Complex I activity.
- Calculate the percentage of inhibition for each **fenazaquin** concentration compared to the control without the inhibitor.

Toxicology Profile

The toxicity of **fenazaquin** has been evaluated in various organisms. It is classified as moderately hazardous (Class II) by the World Health Organization.[5] A summary of its acute toxicity data is presented in Table 2.

Species	Route	Value	Reference
Rat	Oral LD ₅₀	134 mg/kg	[3]
Mouse	Oral LD ₅₀	1480 mg/kg	[3]
Rabbit	Dermal LD ₅₀	>5000 mg/kg	[3]
Rat	Inhalation LC ₅₀	>1.9 mg/L	[3]
Bobwhite Quail	Oral LD ₅₀	1747 mg/kg	[8]
Rainbow Trout	LC ₅₀ (96h)	3.9 µg/L	[8]
Daphnia magna	EC ₅₀ (48h)	5.6 µg/L	[8]

Studies on chronic toxicity and reproductive effects have also been conducted. In a two-generation reproductive toxicity study in rats, the No-Observed-Adverse-Effect-Level (NOAEL) for parental toxicity was 5 mg/kg bw/day, based on decreased body weight gain and clinical signs at higher doses.[3] The NOAEL for effects on reproduction and offspring was 25 mg/kg bw/day.[3] In developmental toxicity studies in rats, the maternal NOAEL was 10 mg/kg bw/day, and the developmental NOAEL was 40 mg/kg bw/day, with no evidence of teratogenicity.[3]

Conclusion

Fenazaquin remains a significant tool in modern agriculture due to its specific and potent acaricidal and insecticidal properties. Its mechanism of action as an inhibitor of mitochondrial Complex I provides an alternative to other pesticide classes, aiding in resistance management.

This technical guide has provided a detailed overview of its discovery, a practical protocol for its synthesis, and a clear elucidation of its mode of action, supported by quantitative data and visual diagrams. This comprehensive information serves as a valuable resource for researchers and professionals in the fields of chemical synthesis, drug development, and pest management, facilitating further research and application of this important compound.

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